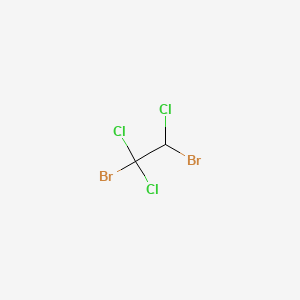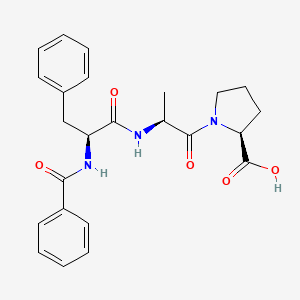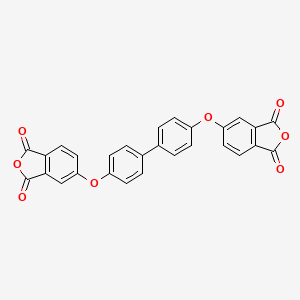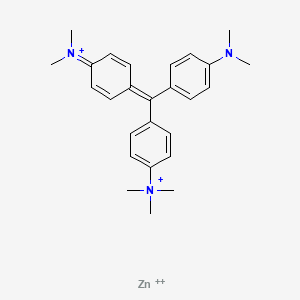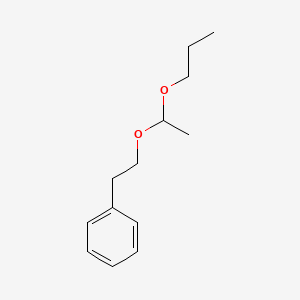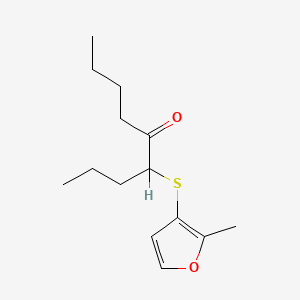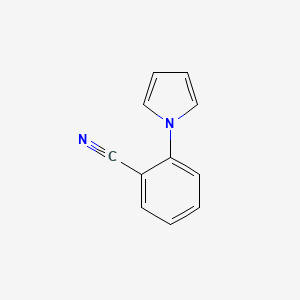
2-(1H-pyrrol-1-yl)benzonitrile
概要
説明
2-(1H-pyrrol-1-yl)benzonitrile, also known as 2-(1H-pyrrol-1-yl)-benzene-1-carbonitrile, is an organic compound that is used in a variety of scientific and industrial applications. 2-(1H-pyrrol-1-yl)benzonitrile is a colorless liquid that is soluble in water and has a boiling point of 200°C. It is a highly reactive compound and is used in a variety of synthetic processes.
科学的研究の応用
-
- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, b-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelobrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
- The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
-
- “2-(1H-pyrrol-1-yl)benzonitrile” is a specialty product for proteomics research applications .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
-
Antioxidant and Anti-inflammatory Activities
- Pyrrole derivatives comprise an important class of heterocyclic compounds with a broad range of pharmaceutical applications .
- They are known to exhibit antioxidant and anti-inflammatory activities.
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
-
- Some pyrrole derivatives have exhibited good in vitro activity against Mycobacterium tuberculosis, various other species of Candida, viruses, gram-negative and gram-positive bacteria and pathogenic plant fungi .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
-
Catalytic Reactions and Polymerization Process
- Pyrroles are well utilized as catalyst for polymerization process .
- They are also used in metallurgical process , transition metal complex catalyst chemistry for uniform polymerization , luminescence chemistry and spectrochemical analysis .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
-
Corrosion Inhibitor and Solvent for Resin
- Pyrroles are used as corrosion inhibitors .
- They also serve as solvents for resin .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
-
Luminescence Chemistry and Spectrochemical Analysis
- Pyrroles are utilized in luminescence chemistry and spectrochemical analysis .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
-
Synthesis of Biologically Important Naturally Occurring Alkaloids
- Some pyrrole compounds are useful intermediates in the synthesis of biologically important naturally occurring alkaloids .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
Safety And Hazards
特性
IUPAC Name |
2-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJXWVTLAHGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351702 | |
| Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)benzonitrile | |
CAS RN |
33265-71-3 | |
| Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

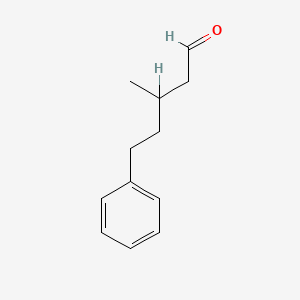

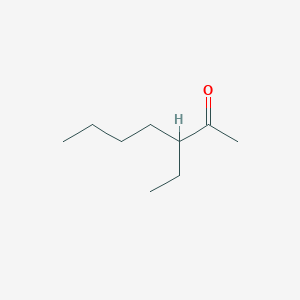
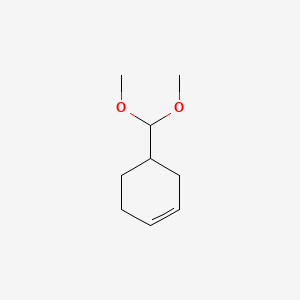
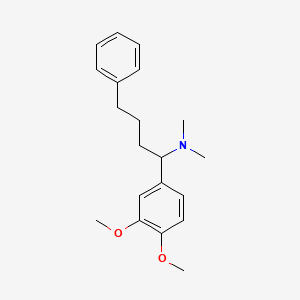
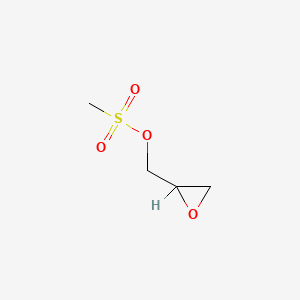
![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1596143.png)
